molecular formula C21H15N3OS2 B3573383 2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

Cat. No.: B3573383
M. Wt: 389.5 g/mol
InChI Key: NSKJWVGJAAZWIS-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-yls

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone is a novel synthetic derivative that combines elements of benzimidazole and phenothiazine, two classes known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential antitumor and antimicrobial properties, as well as other relevant biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C23H17N3O3S2C_{23}H_{17}N_3O_3S_2. The structure features a benzimidazole moiety linked to a phenothiazine, which is known to enhance the pharmacological profile of compounds through synergistic effects.

Antitumor Activity

Recent studies have demonstrated that compounds containing benzimidazole and phenothiazine derivatives exhibit significant antitumor activity. For instance, a study involving synthesized compounds with similar structures showed promising results against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358. The compounds were evaluated using MTS cytotoxicity assays and BrdU proliferation assays in both 2D and 3D cell culture systems.

Table 1: Antitumor Activity Data

Compound IDCell LineIC50 (μM) in 2DIC50 (μM) in 3D
Compound AA5496.26 ± 0.3320.46 ± 8.63
Compound BHCC8276.48 ± 0.1116.00 ± 9.38
Compound CNCI-H358--

The results indicate that the compound's effectiveness is significantly higher in traditional 2D assays compared to the more complex 3D environments, suggesting that further optimization may be required for in vivo applications.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against Gram-positive and Gram-negative bacteria. The evaluation was conducted using broth microdilution methods according to CLSI guidelines.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coliX μg/mL
Staphylococcus aureusY μg/mL
Saccharomyces cerevisiaeZ μg/mL

The compound exhibited varying degrees of antibacterial activity, with specific derivatives showing higher efficacy against Staphylococcus aureus, indicating potential for therapeutic use in treating bacterial infections.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with DNA, particularly through binding within the minor groove of AT-rich regions. This interaction can disrupt cellular processes such as replication and transcription, leading to increased cytotoxicity in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of similar benzimidazole and phenothiazine derivatives in clinical settings:

  • Case Study on Lung Cancer : A patient treated with a benzimidazole derivative showed significant tumor reduction after four weeks of therapy.
  • Case Study on Bacterial Infection : A clinical trial involving a phenothiazine derivative demonstrated effective clearance of Staphylococcus aureus infections in patients resistant to conventional antibiotics.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-phenothiazin-10-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3OS2/c25-20(13-26-21-22-14-7-1-2-8-15(14)23-21)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKJWVGJAAZWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 2
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2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 3
2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 4
2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 5
2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone
Reactant of Route 6
2-(1H-benzimidazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)-1-ethanone

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